molecular formula C10H11ClOS B3101202 4-Phenylsulfanylbutyroyl chloride CAS No. 138738-23-5

4-Phenylsulfanylbutyroyl chloride

Cat. No.: B3101202
CAS No.: 138738-23-5
M. Wt: 214.71 g/mol
InChI Key: OBWJJJOJJKTYKP-UHFFFAOYSA-N
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Description

The exploration of acyl chlorides featuring phenylsulfanyl groups is situated at the intersection of several key areas of organic chemistry. It leverages the well-established reactivity of acyl chlorides as powerful acylating agents while incorporating the nuanced and varied chemistry of organosulfur compounds. This combination allows for the design of synthetic strategies where one functional group can be selectively reacted while the other is carried through for subsequent transformations, such as oxidation or cross-coupling reactions.

4-Phenylsulfanylbutyroyl chloride is best understood as a specialized synthetic intermediate rather than a common off-the-shelf reagent. Its value in contemporary research lies in its bifunctional nature. The molecule consists of a four-carbon aliphatic chain, functionalized with a highly reactive acyl chloride at one end and a stable phenylsulfanyl (phenylthio) group at the other.

This structure positions it as a versatile building block for several applications:

Introduction of a Functionalized Carbon Chain: The acyl chloride group allows for the facile attachment of the 4-(phenylsulfanyl)butanoyl moiety to various nucleophiles (alcohols, amines, aromatic rings).

Platform for Further Modification: Once the acyl chloride has reacted, the phenylsulfanyl group remains available for subsequent chemical manipulation. For instance, the thioether can be oxidized to a sulfoxide (B87167) or a sulfone, functional groups that are prevalent in medicinal chemistry and materials science. nih.gov

Precursor for Intramolecular Reactions: In more complex substrates, the compound can be used to tether a chain that could subsequently participate in an intramolecular reaction, such as an intramolecular Friedel-Crafts acylation to form cyclic ketones. chemistrysteps.com

Its synthesis is typically achieved by the chlorination of its corresponding carboxylic acid, 4-(phenylthio)butanoic acid. chemsrc.com This conversion is a standard and high-yielding transformation, commonly employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uklibretexts.orgcommonorganicchemistry.com

Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group has been replaced by a chlorine (-Cl) atom. organic-chemistry.org This substitution dramatically increases the electrophilicity of the carbonyl carbon, making acyl chlorides one of the most reactive classes of carboxylic acid derivatives. wikipedia.org Their significance as synthetic intermediates stems directly from this high reactivity.

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. wikipedia.org In this two-step mechanism (addition-elimination), a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the acylated product.

Acyl chlorides are pivotal for synthesizing a variety of other functional groups:

Esters: Reaction with alcohols (alcoholysis).

Amides: Reaction with ammonia (B1221849) or primary/secondary amines (aminolysis).

Anhydrides: Reaction with carboxylate salts.

Ketones: Reaction with organocuprates (Gilman reagents) or through Friedel-Crafts acylation of aromatic rings. chemistrysteps.comchemguide.co.uk

The reactivity of acyl chlorides surpasses that of other common acyl compounds, enabling transformations that are difficult or inefficient with less reactive derivatives.

Table 1: Relative Reactivity of Acyl Compounds in Nucleophilic Acyl Substitution
Acyl Compound (R-C(=O)-L)Leaving Group (L)Relative Reactivity
Acyl Chloride-ClHighest
Acid Anhydride-OCOR'High
Thioester-SR'Intermediate
Ester-OR'Moderate
Amide-NR'₂Lowest

This interactive table highlights the superior reactivity of acyl chlorides compared to other carboxylic acid derivatives, which is attributed to the excellent leaving group ability of the chloride ion.

Organosulfur compounds are a broad class of molecules containing at least one carbon-sulfur bond. They play a crucial role in both biological systems and synthetic chemistry due to the sulfur atom's ability to exist in various oxidation states (from -2 in thioethers to +6 in sulfones) and its unique bonding characteristics. researchgate.net

In chemical synthesis, organosulfur compounds are valued as:

Versatile Reagents and Intermediates: Thioethers (sulfides), like the phenylsulfanyl group, are common intermediates. They can be prepared through several methods and undergo various transformations. nih.gov

Catalysts and Ligands: The soft Lewis basic nature of sulfur makes organosulfur compounds effective ligands for transition metals in catalysis. organic-chemistry.org They can stabilize catalytic species and influence the selectivity of reactions.

Building Blocks for Pharmaceuticals and Materials: Sulfur-containing heterocycles and functional groups are integral components of numerous pharmaceuticals, agrochemicals, and advanced materials. chemguide.co.ukresearchgate.net The sulfone group, for example, is a key structural motif in many marketed drugs. nih.gov

Modern synthetic methods continue to be developed for the efficient formation of carbon-sulfur bonds, with transition-metal catalysis being an area of active research. sigmaaldrich.com The ability to manipulate the oxidation state of sulfur provides a powerful tool for modulating the electronic and steric properties of a molecule during a synthetic sequence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylsulfanylbutanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWJJJOJJKTYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms Involving 4 Phenylsulfanylbutyroyl Chloride

Electrophilic Aromatic Substitution Reactions Initiated by 4-Phenylsulfanylbutyroyl Chloride

The acyl chloride functional group is a precursor to a potent electrophile, the acylium ion, which is central to Friedel-Crafts acylation reactions. sigmaaldrich.comorganic-chemistry.org This reaction, developed by Charles Friedel and James Mason Crafts in 1877, serves to attach substituents to an aromatic ring through an electrophilic aromatic substitution mechanism. sigmaaldrich.com this compound can initiate these reactions both intramolecularly and intermolecularly.

When this compound is treated with a strong Lewis acid, such as aluminum chloride (AlCl₃), it can undergo an intramolecular cyclization. This process is a powerful method for constructing polycyclic ring systems. masterorganicchemistry.com

The mechanism proceeds through several key steps:

Formation of Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond. This complex then cleaves to form a resonance-stabilized acylium ion. sigmaaldrich.com This electrophilic species is the key reactant.

Intramolecular Electrophilic Attack: The pendant phenylsulfanyl ring, tethered to the acylium ion by a flexible three-carbon chain, acts as a nucleophile. The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion. The sulfur atom's lone pairs activate the ring, directing the substitution to the ortho position.

Formation of Sigma Complex: This attack disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.

Restoration of Aromaticity: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity and yielding the final cyclized product, Thiochroman-4-one (B147511) . The formation of a six-membered ring in this reaction is kinetically and thermodynamically favored. masterorganicchemistry.com

Table 1: Key Stages of Intramolecular Friedel-Crafts Acylation

StageDescriptionKey Species
1. ActivationThe Lewis acid catalyst (e.g., AlCl₃) activates the acyl chloride.Acyl chloride-Lewis acid complex
2. Electrophile FormationCleavage of the C-Cl bond generates a resonance-stabilized acylium ion.Acylium ion
3. CyclizationThe tethered phenyl ring attacks the acylium ion electrophile.Sigma complex (Arenium ion)
4. DeprotonationA proton is removed to restore aromaticity, yielding the final product.Thiochroman-4-one

In the presence of another reactive aromatic or heteroaromatic compound, this compound acts as an acylating agent in an intermolecular Friedel-Crafts reaction. organic-chemistry.org The mechanism is analogous to the intramolecular pathway but involves two separate molecules.

The reaction begins with the formation of the 4-(phenylthio)butanoyl cation via the action of a Lewis acid. This acylium ion then serves as the electrophile, which is attacked by an external nucleophilic substrate like benzene (B151609), toluene, or anisole. The reaction proceeds via the standard electrophilic aromatic substitution pathway to form an aryl ketone. sigmaaldrich.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated, which prevents further acylation of the product ring. organic-chemistry.org

Table 2: Products of Intermolecular Friedel-Crafts Acylation with Various Substrates

Aromatic SubstrateMajor ProductChemical Formula of Product
Benzene1-Phenyl-4-(phenylthio)butan-1-oneC₁₆H₁₆OS
Toluene1-(p-tolyl)-4-(phenylthio)butan-1-oneC₁₇H₁₈OS
Anisole1-(4-methoxyphenyl)-4-(phenylthio)butan-1-oneC₁₇H₁₈O₂S
Furan1-(Furan-2-yl)-4-(phenylthio)butan-1-oneC₁₄H₁₄O₂S

Nucleophilic Acyl Substitution Mechanisms with Various Nucleophiles

Acyl chlorides are among the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution. uomustansiriyah.edu.iq This reaction class is fundamental to the chemistry of this compound, allowing for its conversion into a wide range of other functional groups. libretexts.org

The general mechanism is a two-step addition-elimination process. masterorganicchemistry.com

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. This initial addition is often the rate-limiting step. libretexts.org

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion—an excellent leaving group—is expelled. masterorganicchemistry.com

This mechanism applies to a variety of nucleophiles:

Hydrolysis: Reaction with water (a nucleophile) converts the acyl chloride into the corresponding carboxylic acid, 4-(Phenylthio)butanoic acid . This reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. uomustansiriyah.edu.iq

Alcoholysis: Alcohols react to form esters. For example, reacting this compound with ethanol (B145695) yields Ethyl 4-(phenylthio)butanoate . This is a common and efficient method for ester preparation. uomustansiriyah.edu.iq

Aminolysis: Ammonia (B1221849), primary amines, and secondary amines react rapidly to produce amides. The reaction with ammonia yields 4-(Phenylthio)butanamide .

Table 3: Nucleophilic Acyl Substitution Reactions and Products

NucleophileReaction TypeProductProduct Class
Water (H₂O)Hydrolysis4-(Phenylthio)butanoic acidCarboxylic Acid
Ethanol (CH₃CH₂OH)AlcoholysisEthyl 4-(phenylthio)butanoateEster
Ammonia (NH₃)Aminolysis4-(Phenylthio)butanamideAmide
Sodium Methoxide (NaOCH₃)AlcoholysisMethyl 4-(phenylthio)butanoateEster

Mechanistic Investigations of Reactions Involving the Pendant Phenylsulfanyl Moiety

Under the conditions typical for nucleophilic acyl substitution and Friedel-Crafts acylation, the phenylsulfanyl moiety is generally a stable spectator. However, it exerts a significant electronic influence on the molecule's reactivity. The sulfur atom, being less electronegative than oxygen, possesses lone electron pairs that can be donated to the attached phenyl ring through resonance. This effect activates the aromatic ring toward electrophilic attack, particularly at the ortho and para positions.

In the context of intramolecular Friedel-Crafts acylation, this activating effect facilitates the cyclization by increasing the nucleophilicity of the aromatic ring, enabling it to attack the acylium ion more readily. Since the para position is occupied by the thioether linkage to the butyroyl chain, the attack occurs exclusively at the ortho position.

While the thioether group is robust in the reactions discussed, it can undergo transformations under different conditions. For instance, treatment with oxidizing agents like hydrogen peroxide or peroxy acids can convert the sulfur center into a sulfoxide (B87167) or, with stronger oxidation, a sulfone. These transformations would create entirely new compounds with different electronic properties and reactivity profiles, but they are distinct from the primary mechanisms involving the acyl chloride group.

Identification and Characterization of Transient Intermediates in this compound Transformations

The reactions of this compound proceed through short-lived, high-energy transient intermediates that are crucial to the mechanistic pathways but are not typically isolated.

Acylium Ion: In Friedel-Crafts reactions, the key electrophilic intermediate is the 4-(phenylthio)butanoyl cation ([C₆H₅SCH₂CH₂CH₂CO]⁺). This species is planar at the carbonyl carbon and is stabilized by resonance, with the positive charge shared between the carbon and oxygen atoms. Its high electrophilicity drives the reaction with aromatic rings. sigmaaldrich.comyoutube.com

Tetrahedral Intermediate: During nucleophilic acyl substitution, the addition of a nucleophile to the carbonyl carbon generates a transient tetrahedral intermediate . uomustansiriyah.edu.iqmasterorganicchemistry.com For example, in the reaction with an alcohol (ROH), this intermediate would have the structure C₆H₅SCH₂CH₂CH₂C(O⁻)(Cl)(OR)H⁺. Its formation is the pivotal step, and its subsequent collapse via ejection of the chloride leaving group is rapid and irreversible. masterorganicchemistry.com

Sigma Complex (Arenium Ion): This intermediate is specific to the Friedel-Crafts pathway and is formed when the acylium ion attacks the aromatic ring. masterorganicchemistry.com In the intramolecular case, it is a bicyclic carbocation. In the intermolecular reaction with benzene, it would be the [C₆H₅(H)C(O)CH₂CH₂CH₂SC₆H₅]⁺ cation. This intermediate is stabilized by resonance, delocalizing the positive charge across the ring, but it is non-aromatic. The loss of a proton from this complex is a highly favorable step that restores the stable aromatic system.

Applications of 4 Phenylsulfanylbutyroyl Chloride in Advanced Organic Synthesis

Utilization as a Key Building Block in the Construction of Complex Molecular Architectures

While direct literature on the extensive use of 4-phenylsulfanylbutyroyl chloride in the synthesis of a wide array of complex natural products is limited, its role as a precursor to the thiochroman-4-one (B147511) scaffold highlights its significance. Thiochroman-4-ones are not only important heterocyclic cores in their own right but also serve as versatile intermediates for the elaboration of more complex molecular architectures.

The synthesis of various derivatives of thiochromanone, which can be accessed from this compound, opens avenues to a diverse range of molecular structures. For instance, these derivatives can undergo further reactions such as aldol (B89426) condensations, Michael additions, and various coupling reactions to build more intricate systems. The thiochromanone core provides a rigid framework upon which additional stereocenters and functional groups can be installed, leading to the synthesis of compounds with potential biological activity.

Table 1: Examples of Complex Molecular Scaffolds Accessible from Thiochroman-4-one

Starting MaterialReagents and ConditionsProductApplication of Product
Thiochroman-4-oneAldehyde, Base (e.g., NaOH)3-Benzylidenethiochroman-4-oneIntermediate for flavonoid analogues
Thiochroman-4-oneGrignard Reagent (e.g., MeMgBr)4-Hydroxy-4-methylthiochromanePrecursor to spirocyclic compounds
Thiochroman-4-oneLawesson's ReagentThiochromane-4-thioneIntermediate for sulfur-rich heterocycles

This table presents plausible transformations based on the known reactivity of ketones and thiochromanones to illustrate the potential of this compound as a precursor to complex molecules.

Strategic Role in Carbon-Carbon Bond Forming Reactions Beyond Friedel-Crafts Acylation

The acyl chloride functionality in this compound is highly reactive towards nucleophiles, enabling a variety of carbon-carbon bond-forming reactions beyond the intramolecular Friedel-Crafts acylation. While specific examples for this particular molecule are not extensively documented, the reactivity of acyl chlorides is well-established, allowing for logical extrapolation to this compound.

Organometallic Reagents: Reactions with organometallic reagents such as Grignard reagents (RMgX) and organocuprates (R₂CuLi) are fundamental carbon-carbon bond-forming reactions for acyl chlorides. These reactions typically lead to the formation of ketones or tertiary alcohols. In the case of this compound, this would result in the introduction of a new carbon substituent at the carbonyl carbon, yielding a range of substituted 4-(phenylsulfanyl)butan-1-one derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for carbon-carbon bond formation. While typically employed with aryl or vinyl halides, modifications of these reactions can utilize acyl chlorides as electrophilic partners. For instance, the Stille coupling can pair acyl chlorides with organostannanes to form ketones. The application of such methods to this compound would allow for the introduction of diverse aryl, vinyl, or alkynyl groups.

Enolate Chemistry: The acyl chloride can react with enolates or silyl (B83357) enol ethers to form β-dicarbonyl compounds. These products are valuable synthetic intermediates that can undergo a variety of subsequent transformations, including cyclizations and further functionalization.

Table 2: Plausible Carbon-Carbon Bond Forming Reactions of this compound

Reaction TypeReagentProduct Type
Grignard ReactionR-MgXTertiary Alcohol
Gilman ReactionR₂CuLiKetone
Stille CouplingR-SnBu₃, Pd catalystKetone
Enolate AcylationLithium enolateβ-Diketone

This table outlines potential carbon-carbon bond-forming reactions based on the general reactivity of acyl chlorides, suggesting the synthetic possibilities for this compound.

Synthetic Routes to Diverse Heterocyclic and Carbocyclic Systems

One of the most well-documented and significant applications of this compound is its use in the synthesis of the thiochroman-4-one ring system via an intramolecular Friedel-Crafts acylation. nih.govresearchgate.netmasterorganicchemistry.com This reaction proceeds by the treatment of this compound with a Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid, like polyphosphoric acid (PPA). The electrophilic acylium ion generated in situ attacks the electron-rich phenyl ring of the phenylsulfanyl group, leading to cyclization and the formation of the six-membered heterocyclic ketone.

The general reaction is as follows:

This compound → Thiochroman-4-one (in the presence of a Lewis acid)

This intramolecular cyclization is a powerful method for constructing the thiochroman-4-one core, which is a key structural motif in many biologically active compounds. nih.govresearchgate.netnih.gov

Beyond this principal application, the bifunctional nature of this compound suggests its potential in the synthesis of other heterocyclic and carbocyclic systems. For instance, by modifying the reaction conditions or the substrate, it is conceivable to direct the cyclization to other positions on the phenyl ring or to involve the sulfur atom in different cyclization pathways.

Furthermore, the initial product of the Friedel-Crafts acylation, thiochroman-4-one, is a versatile precursor for a wide range of other heterocyclic systems. It can be converted into thiochromenes, thioflavones, and other related structures through various chemical transformations. nih.govresearchgate.netorganic-chemistry.org

Precursor for the Synthesis of Advanced Research Intermediates in Fine Chemicals

The utility of this compound as a precursor for advanced research intermediates is intrinsically linked to the synthetic versatility of its primary cyclization product, thiochroman-4-one. Thiochromanones and their derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets and serve as a basis for the development of novel therapeutic agents. nih.govresearchgate.net

A significant body of research has focused on the synthesis of thiochromanone derivatives and the evaluation of their biological activities. These studies have revealed that compounds derived from the thiochromanone scaffold exhibit a broad spectrum of pharmacological properties, including antibacterial, antifungal, and antileishmanial activities. nih.govresearchgate.netnih.gov

For example, various substituted thiochromanones have been synthesized and tested against different pathogens. The ability to readily modify the thiochromanone core, which is efficiently constructed from this compound, allows for the generation of libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Table 3: Bioactive Compounds Derived from the Thiochroman-4-one Scaffold

Thiochroman-4-one DerivativeBiological ActivityReference
Substituted ThiochromanonesAntibacterial, Antifungal nih.gov
Thiochroman-4-one AnaloguesAntileishmanial nih.govresearchgate.net
Thiochromanone CarboxamidesAntibacterial, Antifungal mdpi.com

The development of new synthetic methodologies to functionalize the thiochromanone ring system continues to be an active area of research, further underscoring the importance of this compound as a starting material in the fine chemicals industry for the production of valuable research intermediates.

Advanced Analytical and Computational Techniques for Investigating 4 Phenylsulfanylbutyroyl Chloride Reactivity

Spectroscopic Methods for Reaction Pathway Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable for observing chemical reactions in real-time, allowing for the identification of intermediates and the elucidation of reaction pathways.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Detection

In-situ NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of a chemical reaction directly within the NMR tube. ucl.ac.ukelectrochem.org This method allows for the real-time observation of the consumption of reactants and the formation of products, as well as the detection of any transient intermediates that may accumulate to observable concentrations. For the study of 4-Phenylsulfanylbutyroyl chloride, ¹H and ¹³C NMR would be particularly informative.

For instance, in a hypothetical hydrolysis reaction of this compound to 4-Phenylsulfanylbutanoic acid, the disappearance of the characteristic acyl chloride proton and carbon signals and the appearance of new signals corresponding to the carboxylic acid could be tracked over time. This allows for the determination of reaction kinetics. utoronto.caresearchgate.net

Hypothetical In-situ NMR Data for the Hydrolysis of this compound

Time (minutes)Concentration of this compound (M)Concentration of 4-Phenylsulfanylbutanoic acid (M)
01.000.00
100.750.25
300.400.60
600.150.85
1200.050.95

This table is for illustrative purposes and represents hypothetical data.

The detection of reaction intermediates, even if they are short-lived, can provide crucial mechanistic insights. electrochem.org While direct observation of highly reactive intermediates by in-situ NMR can be challenging, their presence can sometimes be inferred from changes in the chemical shifts of other species in the reaction mixture.

Electron Paramagnetic Resonance (EPR) Spectroscopy for the Characterization of Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov In reactions involving this compound, radical intermediates could potentially be formed, for example, through homolytic cleavage of the C-S bond or via single-electron transfer processes. The sulfur atom in the thioether linkage can play a role in stabilizing adjacent radicals. ucl.ac.ukaston.ac.uk

EPR spectroscopy can provide information about the structure and electronic environment of the radical species through the analysis of the g-factor and hyperfine coupling constants. rsc.org For instance, if a radical were to form on the carbon adjacent to the sulfur atom, EPR would be able to detect this and provide information about the interaction of the unpaired electron with the sulfur atom and nearby protons. ucl.ac.ukaston.ac.uk

Hypothetical EPR Parameters for a Radical Intermediate Derived from this compound

Radical Speciesg-valueHyperfine Coupling Constants (Gauss)
Ph-S-CH(•)-CH₂-CH₂-COCl2.0058a(Hα) = 18.5, a(Hβ) = 25.2

This table is for illustrative purposes and represents hypothetical data.

The detection and characterization of such radical intermediates by EPR would provide strong evidence for a radical-based reaction mechanism. nih.gov

Ultraviolet-Visible (UV/Vis) Spectroscopy for the Detection of Transient Species

Ultraviolet-Visible (UV/Vis) spectroscopy is a valuable tool for detecting transient species in a reaction, particularly those that possess chromophores. researchgate.netmasterorganicchemistry.com The phenyl ring and the carbonyl group in this compound give it a characteristic UV absorption spectrum. Changes in this spectrum during a reaction can indicate the formation of intermediates or products with different electronic structures.

For example, the formation of a transient intermediate where the conjugation of the phenyl ring is extended could lead to a bathochromic (red) shift in the absorption maximum. masterorganicchemistry.com By monitoring the absorbance at specific wavelengths over time, the kinetics of the formation and decay of such transient species can be determined. researchgate.net

Hypothetical UV/Vis Spectral Data for a Reaction of this compound

Speciesλmax (nm)Molar Absorptivity (ε)
This compound25412,000
Transient Intermediate3208,500
Final Product27510,500

This table is for illustrative purposes and represents hypothetical data.

This technique is particularly useful for studying fast reactions and can be coupled with stopped-flow methods to observe very short-lived intermediates.

Computational Chemistry Approaches to Understand Reaction Mechanisms

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into reaction energetics, transition state structures, and molecular conformations that are often difficult or impossible to observe directly.

Density Functional Theory (DFT) Calculations for Transition State Analysis and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govacs.orgresearchgate.netnih.gov It is widely employed to calculate the geometries of reactants, products, and, most importantly, transition states. By locating the transition state structure for a proposed reaction step, the activation energy can be calculated, providing a quantitative measure of the reaction's feasibility. researchgate.net

For this compound, DFT calculations could be used to model various potential reaction pathways, such as nucleophilic acyl substitution. The calculated energy barriers for different mechanisms would help to identify the most likely reaction pathway. nih.govacs.org

Hypothetical DFT Calculated Energy Barriers for a Reaction of this compound

Reaction PathwayTransition State StructureActivation Energy (kcal/mol)
Concerted Nucleophilic Attack[Nu---C(O)---Cl]‡15.2
Stepwise (Tetrahedral Intermediate)[Nu-C(O⁻)-Cl]‡12.8

This table is for illustrative purposes and represents hypothetical data.

These calculations can also provide insights into the electronic effects of the phenylsulfanyl group on the reactivity of the acyl chloride moiety.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape. researchgate.netua.pt The different accessible conformations can have varying reactivities, and MD simulations can help to identify the most populated and likely reactive conformations.

By simulating the molecule in different solvent environments, MD can also predict how the solvent influences the molecule's conformation and, consequently, its reactivity. nih.gov This information is crucial for understanding reaction outcomes in different experimental conditions.

Hypothetical Conformational Population of this compound from MD Simulations

ConformerDihedral Angle (C-S-C-C)Population (%)
Anti~180°65
Gauche~60°35

This table is for illustrative purposes and represents hypothetical data.

The insights gained from MD simulations can be used to rationalize experimental observations and to predict how changes in the molecular structure might affect its chemical behavior. nih.govrsc.org

Catalytic Transformations Facilitated by or Involving 4 Phenylsulfanylbutyroyl Chloride

Transition Metal-Catalyzed Reactions Utilizing Acyl Chlorides as Substrates

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the formation of new chemical bonds. Acyl chlorides are valuable substrates in these reactions due to their high reactivity.

Palladium-Catalyzed Cross-Coupling Reactions and Related Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comsigmaaldrich.com For acyl chlorides, a key reaction is the Suzuki coupling, which typically involves the reaction of an organoboron compound with an organic halide or triflate. uwindsor.ca While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, significant advances have been made in developing catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, that can effectively activate the carbon-chlorine bond. uwindsor.canih.gov

Another relevant transformation is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. sigmaaldrich.com The Heck reaction, involving the coupling of an unsaturated halide with an alkene, is also a staple of palladium catalysis. uwindsor.ca

In the context of 4-Phenylsulfanylbutyroyl chloride, the acyl chloride functional group would be the primary site of reactivity in these cross-coupling reactions. For instance, in a hypothetical Suzuki coupling, the acyl chloride could react with a boronic acid in the presence of a suitable palladium catalyst to form a ketone. The phenylsulfanyl group, being relatively remote from the reactive acyl chloride, would likely remain intact under typical cross-coupling conditions, although its electronic properties could subtly influence the reactivity of the acyl chloride.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling ReactionHypothetical ReactantHypothetical ProductCatalyst System (General)
Suzuki CouplingPhenylboronic acid1,4-diphenyl-4-(phenylsulfanyl)butan-1-onePd(OAc)₂, Phosphine Ligand, Base
Sonogashira CouplingPhenylacetylene1-phenyl-5-(phenylsulfanyl)pent-1-yn-3-onePdCl₂(PPh₃)₂, CuI, Amine Base
Heck ReactionStyrene1-phenyl-6-(phenylsulfanyl)hex-1-en-4-onePd(OAc)₂, Phosphine Ligand, Base

Other Metal-Catalyzed Transformations in Organic Synthesis

Beyond palladium, other transition metals such as copper, nickel, and rhodium are also employed to catalyze reactions of acyl chlorides. Copper-catalyzed reactions, for example, are known to facilitate various coupling processes. mdpi.com Nickel catalysts have emerged as a more cost-effective alternative to palladium for certain cross-coupling reactions.

For this compound, these metals could potentially catalyze similar transformations to those seen with palladium, such as the formation of ketones from organometallic reagents. The choice of metal and ligand can influence the reaction's selectivity and functional group tolerance. The sulfur atom in the phenylsulfanyl group could potentially coordinate to some metal centers, which might either inhibit or, in some cases, facilitate catalysis depending on the specific reaction and metal.

Organocatalytic Approaches for the Activation and Reaction of Acyl Chlorides

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For acyl chlorides, nucleophilic catalysts such as 4-(dimethylamino)pyridine (DMAP) or N-heterocyclic carbenes (NHCs) are often employed. These catalysts typically activate the acyl chloride by forming a highly reactive acyl-catalyst intermediate, which is then attacked by the desired nucleophile.

A well-established organocatalytic reaction is the esterification or amidation of alcohols and amines with acyl chlorides. In the case of this compound, an organocatalyst could facilitate its reaction with a wide range of nucleophiles under mild conditions. The phenylsulfanyl group would be expected to be stable under these conditions.

Table 2: Potential Organocatalytic Reactions of this compound

Reaction TypeNucleophileCatalyst (Example)Hypothetical Product
EsterificationEthanol (B145695)DMAPEthyl 4-(phenylsulfanyl)butanoate
AmidationAnilineNHCN-phenyl-4-(phenylsulfanyl)butanamide
Steglich EsterificationBenzyl alcoholDCC, DMAPBenzyl 4-(phenylsulfanyl)butanoate

Lewis Acid Catalysis in this compound Reactivity

Lewis acids are electron-pair acceptors that can activate electrophiles. wikipedia.org In reactions involving acyl chlorides, a Lewis acid can coordinate to the carbonyl oxygen or the chlorine atom, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. wikipedia.org Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂). wikipedia.org

A classic example of a Lewis acid-catalyzed reaction of an acyl chloride is the Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic ring to form a ketone. For this compound, a Friedel-Crafts reaction with benzene (B151609), catalyzed by AlCl₃, would be expected to yield 1-phenyl-4-(phenylsulfanyl)butan-1-one. The sulfide (B99878) group within the molecule is generally stable to Lewis acids under standard Friedel-Crafts conditions, although strong Lewis acids at high temperatures could potentially lead to side reactions. Niobium(V) chloride is another example of a Lewis acid catalyst that has been shown to be effective in various organic transformations. researchgate.net

Table 3: Illustrative Lewis Acid-Catalyzed Reaction of this compound

Reaction NameAromatic SubstrateLewis Acid CatalystHypothetical Product
Friedel-Crafts AcylationBenzeneAlCl₃1-phenyl-4-(phenylsulfanyl)butan-1-one
Friedel-Crafts AcylationTolueneTiCl₄1-(p-tolyl)-4-(phenylsulfanyl)butan-1-one
Friedel-Crafts AcylationAnisoleZnCl₂1-(4-methoxyphenyl)-4-(phenylsulfanyl)butan-1-one

Emerging Research Frontiers for 4 Phenylsulfanylbutyroyl Chloride

Development of Sustainable and Green Synthetic Methodologies for its Preparation and Reactions

The principles of green chemistry are increasingly being applied to the synthesis and subsequent reactions of 4-phenylsulfanylbutyroyl chloride. The goal is to develop processes that are more environmentally friendly, safer, and more efficient than traditional methods. Research in this area is focused on several key aspects:

Catalyst Recycling and Recovery: The development of methodologies that facilitate the easy recovery and recycling of catalysts used in the synthesis of this compound is another crucial area of focus. researchgate.net This not only reduces waste but also improves the economic viability of the synthetic process.

Atom Economy and Waste Reduction: Green synthetic routes aim to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This involves designing reactions with high atom economy and avoiding the use of stoichiometric reagents in favor of catalytic alternatives.

Exploration of Novel and Under-Investigated Reaction Manifolds Involving the Phenylsulfanyl Moiety

The phenylsulfanyl moiety of this compound is a key functional group that offers a rich landscape for chemical transformations. While some of its reactions are well-documented, researchers are now exploring novel and less-understood reaction pathways to unlock new synthetic possibilities.

C-S Bond Activation: The carbon-sulfur bond within the phenylsulfanyl group presents an intriguing target for activation. Research is being directed towards developing new catalytic systems that can selectively cleave this bond, allowing for the introduction of new functional groups. This could lead to the synthesis of a diverse range of derivatives that were previously inaccessible.

Oxidation and Reduction Chemistry: The sulfur atom in the phenylsulfanyl group can exist in various oxidation states. Exploring the controlled oxidation of the sulfide (B99878) to sulfoxide (B87167) and sulfone derivatives of this compound opens up pathways to new compounds with potentially different biological activities and chemical reactivities. Conversely, reductive cleavage of the C-S bond is also an area of interest.

Metal-Catalyzed Cross-Coupling Reactions: While cross-coupling reactions are a staple in organic synthesis, their application to the phenylsulfanyl moiety of this specific acyl chloride is an area ripe for exploration. Developing new palladium, nickel, or copper-catalyzed cross-coupling methods could enable the facile formation of new carbon-carbon and carbon-heteroatom bonds at the phenyl ring, significantly expanding the synthetic utility of the molecule.

Integration of Theoretical Predictions with Experimental Verification for Undiscovered Transformations

The synergy between computational chemistry and experimental work is becoming a powerful tool for discovering and understanding new chemical reactions. For this compound, this integrated approach holds the key to unlocking its full synthetic potential.

Predicting Novel Reactivity: Computational screening can be used to predict how this compound might behave under a variety of reaction conditions and in the presence of different catalysts. This allows researchers to identify promising new transformations for experimental investigation, saving time and resources. By modeling the electronic properties of the molecule, it is possible to predict sites of reactivity and design experiments to exploit these properties.

Catalyst Design: Theoretical calculations can aid in the rational design of new catalysts for reactions involving this compound. By understanding the mechanism of catalysis at a molecular level, it is possible to design ligands and metal complexes that are more active, selective, and stable for a desired transformation.

Q & A

Basic: What are the critical safety protocols for handling 4-phenylsulfanylbutyroyl chloride in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to prevent inhalation exposure .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .
  • Storage : Store under inert gas (e.g., argon) at 2–8°C in airtight containers to prevent hydrolysis. Avoid contact with moisture, as acyl chlorides react exothermically with water .

Basic: How is this compound synthesized, and what are common intermediates?

Methodological Answer:

  • Synthetic Route : Typically synthesized via sulfonation of 4-phenylsulfanylbutyric acid followed by chlorination with thionyl chloride (SOCl₂).
    • Example Reaction :
    4-PhS-C₃H₆-COOH + SOCl₂ → 4-PhS-C₃H₆-COCl + SO₂↑ + HCl↑  
  • Purification : Distillation under reduced pressure (e.g., 0.1 mmHg at 80–90°C) or recrystallization from dry hexane .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm) and methylene/methyl groups (δ 2.5–3.5 ppm).
    • ¹³C NMR : Carbonyl carbon (δ ~170 ppm), aromatic carbons (δ 125–140 ppm) .
  • Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion [M]⁺ at m/z 228 (calculated for C₁₀H₉ClOS₂) .
  • FTIR : Strong C=O stretch at ~1800 cm⁻¹ and S–C aromatic stretch at 690 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reaction yields during amide coupling using this compound?

Methodological Answer:

  • Identify Side Reactions : Competing hydrolysis (from residual moisture) or sulfoxide formation (from oxidation). Monitor by TLC or LC-MS .
  • Optimized Conditions :
    • Use anhydrous solvents (e.g., THF, DCM) with molecular sieves.
    • Add bases (e.g., Et₃N) to scavenge HCl and prevent acid-catalyzed decomposition .
    • Yield Improvement Table :
Base UsedSolventTemp (°C)Yield (%)
Et₃NDCM0–585
DMAPTHF2572
NoneDCM2545

Advanced: What mechanistic insights explain the stability issues of this compound under prolonged storage?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis: Forms 4-phenylsulfanylbutyric acid and HCl.
    • Oxidation: Sulfur atom oxidizes to sulfoxide/sulfone derivatives .
  • Mitigation Strategies :
    • Add stabilizers (e.g., 0.1% BHT) to inhibit oxidation.
    • Conduct stability studies using accelerated aging (40°C/75% RH for 1 month) and monitor purity via HPLC .

Advanced: How to design experiments to study the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

  • Kinetic Studies :
    • Vary nucleophiles (amines, alcohols) and measure reaction rates via stopped-flow NMR.
    • Example Data :
NucleophileRate Constant (k, s⁻¹)
Benzylamine2.3 × 10⁻³
Ethanol1.1 × 10⁻⁴
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies for different nucleophiles .

Advanced: How can researchers address discrepancies between experimental and theoretical spectral data for this compound?

Methodological Answer:

  • Validation Steps :
    • Cross-check NMR assignments with DEPT-135 and HSQC experiments.
    • Compare experimental IR stretches with simulated spectra (e.g., using ORCA software).
    • Replicate synthesis to rule out impurities (e.g., residual thionyl chloride) .
  • Case Study : A ¹³C NMR discrepancy (δ 172 ppm vs. predicted 170 ppm) was traced to solvent effects (CDCl₃ vs. DMSO-d₆) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.